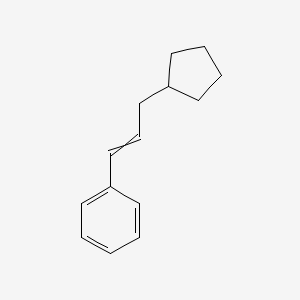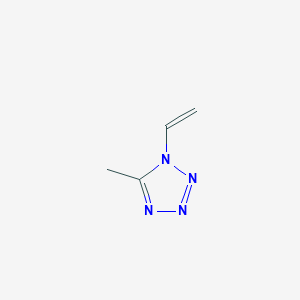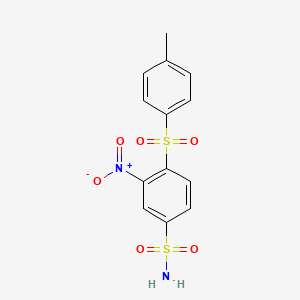![molecular formula C17H20O3 B14349524 2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol CAS No. 93727-87-8](/img/structure/B14349524.png)
2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol is an organic compound that belongs to the class of alcohols It features a propane-1,3-diol backbone with a 2-methoxyphenyl and a phenyl group attached to the central carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with phenylmagnesium bromide (a Grignard reagent) to form the intermediate 2-[(2-methoxyphenyl)(phenyl)methyl]propan-1-ol. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. Additionally, its phenyl and methoxy groups can participate in resonance stabilization, influencing its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: A related compound with a phenyl group and a ketone functional group.
2-Methoxyphenyl isocyanate: A compound with a similar methoxyphenyl group but different functional groups.
Uniqueness
2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol is unique due to its combination of a propane-1,3-diol backbone with both methoxyphenyl and phenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93727-87-8 |
|---|---|
Molekularformel |
C17H20O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
2-[(2-methoxyphenyl)-phenylmethyl]propane-1,3-diol |
InChI |
InChI=1S/C17H20O3/c1-20-16-10-6-5-9-15(16)17(14(11-18)12-19)13-7-3-2-4-8-13/h2-10,14,17-19H,11-12H2,1H3 |
InChI-Schlüssel |
ZNRAGFQCDAITOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


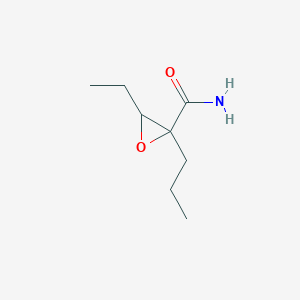
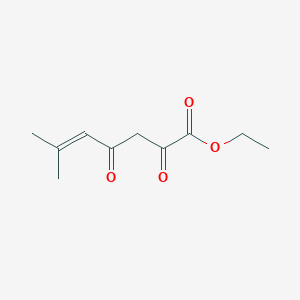
![2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14349452.png)
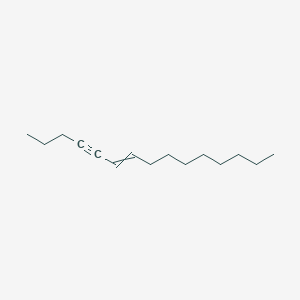
![Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate](/img/structure/B14349460.png)
![[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14349463.png)
![4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14349469.png)
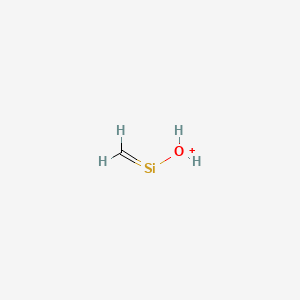
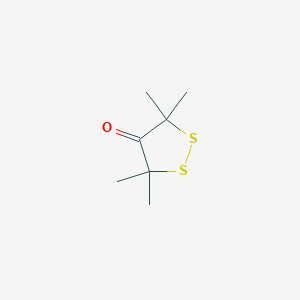
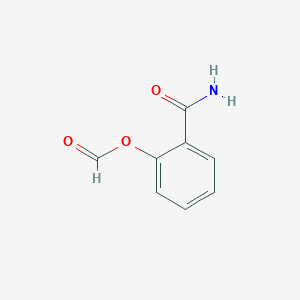
![2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one](/img/structure/B14349497.png)
